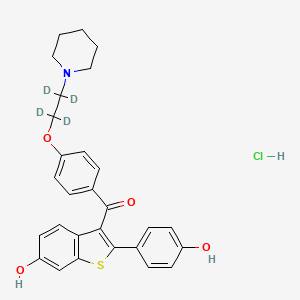

Raloxifène-d4 Chlorhydrate

Vue d'ensemble

Description

Le raloxifène-d4 (chlorhydrate) est une forme deutérée du chlorhydrate de raloxifène, un modulateur sélectif des récepteurs aux œstrogènes (SERM) de deuxième génération. Il est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du raloxifène. Les atomes de deutérium dans le raloxifène-d4 remplacent les atomes d'hydrogène, ce qui le rend utile comme étalon interne en spectrométrie de masse.

Applications De Recherche Scientifique

Raloxifene-d4 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of raloxifene.

Biology: Employed in cellular and molecular biology research to investigate the effects of raloxifene on estrogen receptors.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of raloxifene and its analogs in treating conditions like osteoporosis and breast cancer.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of raloxifene.

Mécanisme D'action

Target of Action

Raloxifene-d4 Hydrochloride primarily targets the estrogen receptors in various tissues . It belongs to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs) . It exhibits estrogenic effects on bone and lipid metabolism while mediating anti-estrogenic effects on uterine endometrium and breast tissues .

Mode of Action

Raloxifene-d4 Hydrochloride acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It has a similar binding affinity to that of estradiol, the predominant circulating estrogen . On skeletal tissues, Raloxifene-d4 Hydrochloride stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts .

Biochemical Pathways

Raloxifene-d4 Hydrochloride affects the biochemical pathways related to bone metabolism and lipid metabolism . It reduces the resorption of bone and increases bone mineral density in postmenopausal women, thus slowing the rate of bone loss . It also has effects on lipid metabolism .

Result of Action

The molecular and cellular effects of Raloxifene-d4 Hydrochloride’s action include preserving the bone mineral density and decreasing the risk of breast cancer in postmenopausal women .

Analyse Biochimique

Biochemical Properties

Raloxifene-d4 Hydrochloride, like its parent compound Raloxifene, interacts with estrogen receptors. It acts as an estrogen agonist in some tissues (like bone and lipid metabolism) and as an estrogen antagonist in others (like breast and uterine tissues) . This selective action is due to the differential conformational changes Raloxifene-d4 Hydrochloride induces in the estrogen receptor, which affects the recruitment of coactivators and corepressors to the receptor complex .

Cellular Effects

Raloxifene-d4 Hydrochloride has several effects on cellular processes. In bone cells, it stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts . In breast and uterine tissues, it exhibits anti-estrogenic effects . It also influences lipid metabolism, promoting a healthier lipid profile .

Molecular Mechanism

The molecular mechanism of Raloxifene-d4 Hydrochloride involves binding to estrogen receptors. This binding induces conformational changes in the receptor, which in turn affects the recruitment of coactivators and corepressors. The result is tissue-specific regulation of gene expression .

Temporal Effects in Laboratory Settings

Its parent compound, Raloxifene, has been shown to have long-lasting effects on bone density and lipid metabolism .

Dosage Effects in Animal Models

Studies on Raloxifene have shown that its effects on bone density and lipid metabolism are dose-dependent .

Metabolic Pathways

Raloxifene-d4 Hydrochloride is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .

Transport and Distribution

Raloxifene is extensively distributed after oral administration .

Subcellular Localization

As a selective estrogen receptor modulator, it is likely to be found in the nucleus where estrogen receptors are located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du raloxifène-d4 (chlorhydrate) implique la deutération du chlorhydrate de raloxifène. La méthode générale pour la préparation du raloxifène implique une acylation de Friedel-Crafts du chlorhydrate de chlorure de 4-[2-(1-pipéridinyl)éthoxy]benzoyle, suivie d'une déprotection du groupe méthanesulfonyle du 6-méthylsulfonyloxy-2-[4-méthylsulfonyloxy)phényl]benzothiophène . Le processus de deutération implique généralement l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle

La production industrielle du raloxifène-d4 (chlorhydrate) suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais à une échelle plus grande. Le processus implique l'utilisation de réactifs et de solvants deutérés de haute pureté, ainsi que des techniques de purification avancées pour garantir la qualité et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le raloxifène-d4 (chlorhydrate) subit diverses réactions chimiques, notamment :

Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du raloxifène-d4 (chlorhydrate) peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des analogues deutérés avec des groupes fonctionnels différents.

Applications de recherche scientifique

Le raloxifène-d4 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour étudier la pharmacocinétique et le métabolisme du raloxifène.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier les effets du raloxifène sur les récepteurs aux œstrogènes.

Médecine : Utilisé dans les études précliniques pour évaluer l'efficacité et l'innocuité du raloxifène et de ses analogues dans le traitement de maladies comme l'ostéoporose et le cancer du sein.

Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments pour améliorer la biodisponibilité et l'efficacité thérapeutique du raloxifène.

Mécanisme d'action

Le raloxifène-d4 (chlorhydrate) exerce ses effets en se liant sélectivement aux récepteurs aux œstrogènes, agissant comme un agoniste dans les tissus osseux et un antagoniste dans les tissus mammaires et utérins . Cette liaison sélective active les voies œstrogéniques dans les os, ce qui entraîne une augmentation de la densité minérale osseuse, tout en antagonisant les voies œstrogéniques dans les tissus mammaires et utérins, réduisant ainsi le risque de cancer. Les cibles moléculaires et les voies impliquées comprennent le récepteur aux œstrogènes alpha (ERα) et bêta (ERβ), ainsi que les voies de signalisation en aval qui régulent l'expression des gènes et les fonctions cellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Tamoxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.

Alendronate : Un bisphosphonate utilisé pour traiter l'ostéoporose, avec un mécanisme d'action différent de celui du raloxifène.

Fosamax : Un autre bisphosphonate similaire à l'alendronate, utilisé pour le traitement de l'ostéoporose.

Unicité du raloxifène-d4 (chlorhydrate)

Le raloxifène-d4 (chlorhydrate) est unique en raison de sa structure deutérée, qui offre une stabilité accrue et permet un suivi précis dans les études pharmacocinétiques. Ses propriétés de modulation sélective des récepteurs aux œstrogènes en font un outil précieux dans la recherche et les applications thérapeutiques, offrant des avantages en matière de santé osseuse et de prévention du cancer sans les effets indésirables associés aux thérapies hormonales de remplacement traditionnelles .

Propriétés

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)